Undecyl-hydrazine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Undecyl-hydrazine can be synthesized through several methods. One common approach involves the reaction of undecylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:

C₁₁H₂₃NH₂+N₂H₄→C₁₁H₂₆N₂+H₂O

Another method involves the reduction of undecyl azide using a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous ether. The reaction proceeds as follows:

C₁₁H₂₃N₃+LiAlH₄→C₁₁H₂₆N₂+LiAlO₂+N₂

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of undecylamine followed by its reaction with hydrazine hydrate. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

化学反応の分析

Types of Reactions

Undecyl-hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, replacing hydrogen atoms in other molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Formation of azides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted hydrazines.

科学的研究の応用

Pharmaceutical Applications

Antimicrobial Activity

Undecyl-hydrazine and its derivatives have shown promising antimicrobial properties. Research indicates that hydrazine compounds can be effective against various pathogens, including Mycobacterium tuberculosis. Studies have demonstrated that certain hydrazine derivatives exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for treating neurodegenerative diseases like Alzheimer's .

Table 1: Antimicrobial Efficacy of Hydrazine Derivatives

| Compound Type | Pathogen Targeted | IC50 (µM) |

|---|---|---|

| N-Alkyl-2-hydrazine-1-carboxamides | Mycobacterium tuberculosis | 27.0 - 106.8 |

| Tridecyl/pentadecyl derivatives | AChE Inhibition | 28.9 - 27.0 |

Pharmacological Properties

Hydrazines have also been investigated for their pharmacological effects, including anti-inflammatory and analgesic activities. The synthesis of cyclic hydrazines has led to the development of compounds with significant antiphlogistic actions, which may provide new avenues for pain management therapies .

Agricultural Applications

Pesticides and Herbicides

This compound derivatives are being explored as potential agricultural chemicals, particularly in the formulation of pesticides and herbicides. Their chemical structure allows them to act as effective agents against various pests and diseases affecting crops. Hydrazines are known to enhance the efficacy of existing agricultural chemicals by acting as synergists .

Environmental Applications

Water Treatment

Hydrazines, including this compound, have been utilized in water treatment processes due to their reducing properties. They can effectively remove contaminants from water systems, making them valuable in environmental remediation efforts .

Chemical Blowing Agents

In industrial applications, this compound is used as a chemical blowing agent in the production of foams and plastics. Its ability to generate gas upon decomposition makes it suitable for creating lightweight materials .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides against Mycobacterium tuberculosis. The results indicated that undecyl derivatives exhibited significant antibacterial activity with IC50 values comparable to established antibiotics .

Case Study 2: Water Treatment Efficacy

Research conducted on the use of hydrazines in water treatment demonstrated that these compounds could reduce heavy metal concentrations effectively. The study highlighted the potential for using this compound as an environmentally friendly alternative to traditional water treatment agents .

作用機序

The mechanism of action of undecyl-hydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, attacking electrophilic centers in biomolecules. This can lead to the formation of covalent bonds with proteins and nucleic acids, potentially disrupting their normal function. The exact pathways and molecular targets depend on the specific application and context in which this compound is used.

類似化合物との比較

Similar Compounds

Decyl-hydrazine: Similar structure but with a shorter alkyl chain.

Dodecyl-hydrazine: Similar structure but with a longer alkyl chain.

Hydrazine: The parent compound with no alkyl substitution.

Uniqueness

Undecyl-hydrazine is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where a balance between hydrophobicity and reactivity is required. Its intermediate chain length provides a good balance between solubility and stability, making it a versatile compound for various applications.

生物活性

Undecyl-hydrazine, a member of the hydrazine class of compounds, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article discusses its biological activity, synthesizing findings from various studies, including data tables and significant research outcomes.

Overview of this compound

This compound is characterized by its undecyl alkyl chain, which influences its biological properties. The compound is often evaluated alongside other hydrazine derivatives for comparative analysis in biological assays.

1. Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound and related compounds. Notably, a study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated that undecyl derivatives exhibited moderate antimicrobial activity against various pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 µM .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | 40-50 | Mycobacterium tuberculosis |

| Tridecyl-hydrazine | 28.9 | Mycobacterium avium |

| Pentadecyl-hydrazine | 27.0 | M. kansasii |

The study highlighted that this compound showed comparable activity to other longer-chain derivatives, indicating a structure-activity relationship where longer alkyl chains generally enhance antimicrobial efficacy.

2. Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. In a study evaluating acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, undecyl derivatives demonstrated IC50 values ranging from 27.04 to 106.75 µM for AChE and from 58.01 to 277.48 µM for BuChE . These findings suggest that this compound could serve as a lead compound for developing treatments targeting cholinergic dysfunctions.

Table 2: Enzyme Inhibition Potency

| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |

|---|---|---|

| This compound | 40-50 | 58.01-277.48 |

| Rivastigmine | <27 | - |

The performance of this compound in inhibiting AChE was found to be competitive with rivastigmine, a clinically used drug, indicating its potential therapeutic relevance.

3. Cytotoxicity Studies

Cytotoxicity assessments showed that this compound did not exhibit significant cytostatic effects on eukaryotic cell lines at concentrations up to 100 µM, suggesting a favorable safety profile for further development . This lack of cytotoxicity is essential for considering any therapeutic applications.

Case Studies and Research Findings

Case Study: Synthesis and Evaluation of Hydrazone Derivatives

In a comprehensive evaluation of hydrazone derivatives, including this compound, researchers synthesized various compounds and assessed their biological activities against clinical isolates of fungi and bacteria. The study found that compounds with longer alkyl chains generally exhibited enhanced antifungal activity without significant cytotoxic effects on human cells .

Key Findings:

- Compounds like this compound showed promising antifungal activity against Candida species.

- The structural modifications significantly influenced both antimicrobial and enzyme inhibition activities.

特性

IUPAC Name |

undecylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-2-3-4-5-6-7-8-9-10-11-13-12/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTQKJJDMAPMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

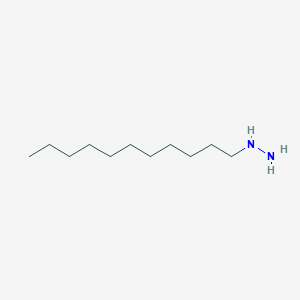

Canonical SMILES |

CCCCCCCCCCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615570 | |

| Record name | Undecylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131645-01-7 | |

| Record name | Undecylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。